6-Hydroxy-1H-indol-5-yl hexanoate
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(6-hydroxy-1H-indol-5-yl) hexanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-8-10-6-7-15-11(10)9-12(13)16/h6-9,15-16H,2-5H2,1H3 |
InChI Key |
ZQLXRQZBINYSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-indol-5-yl hexanoate typically involves the formation of the indole ring followed by the attachment of the hexanoate group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the hexanoate group can be introduced through esterification reactions using hexanoic acid and appropriate catalysts .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis followed by esterification. The reaction conditions are optimized for high yield and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-indol-5-yl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Hydroxy-1H-indol-5-yl hexanoate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-indol-5-yl hexanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl Hexanoate
Structure: Methyl ester of hexanoic acid (CH₃(CH₂)₄COOCH₃). Comparison:
- Both compounds share a hexanoate chain, but the alcohol component differs (indole vs. methyl).
- Biological Activity: Methyl hexanoate is a volatile ester implicated in insect behavior, such as oviposition in D. sechellia, but shows weak activity at intermediate concentrations . The indole moiety in 6-Hydroxy-1H-indol-5-yl hexanoate may confer enhanced bioactivity due to aromatic interactions or receptor binding.
2-(6-Methyl-1H-indol-3-yl)acetic Acid
Structure : Indole with a methyl group at position 6 and an acetic acid group at position 3.
Comparison :
- Substituent Position : Both compounds have substituents at the 5- or 6-positions, but 2-(6-Methyl-1H-indol-3-yl)acetic acid features a carboxylic acid instead of an ester.
- Physicochemical Properties: The acetic acid group increases hydrophilicity, whereas the hexanoate ester in the target compound enhances lipophilicity. This difference may influence solubility and bioavailability .
(6-Hydroxy-1H-indol-5-yl)oxidanesulfonic Acid
Structure : Indole with a hydroxyl group at position 6 and a sulfonic acid group at position 5.
Comparison :
- Functional Groups: The sulfonic acid group imparts strong acidity and high water solubility, contrasting with the neutral hexanoate ester.
- Applications: Sulfonic acid derivatives are often used in detergents or dyes, whereas esters like this compound may serve as prodrugs or fragrance components .
6-Methoxy-1H-indazol-5-ol
Structure : Indazole (two adjacent nitrogen atoms) with methoxy and hydroxyl groups.
Comparison :
Hexanoate Derivatives
- Microbial Production: Studies on hexanoate synthesis in Clostridium species highlight the role of electron donors (e.g., CO, H₂) and succinate in maximizing yields. Similar strategies could apply to the microbial production of this compound .
- Chemical Synthesis: Methyl 5-oxo-3-(aryl-substituted)hexanoate derivatives are synthesized via condensation reactions, suggesting that esterification of indole hydroxyl groups could follow analogous pathways .
Physicochemical Properties
| Compound | Water Solubility | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | Low | ~3.5 | Ester, Hydroxyl |
| Methyl hexanoate | Insoluble | 2.7 | Ester |
| (6-Hydroxy-1H-indol-5-yl)sulfonic acid | High | ~0.5 | Sulfonic acid, Hydroxyl |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Moderate | 1.8 | Carboxylic acid, Methyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
